molecular formula C18H17BrO4 B3210662 3-[(2-bromophenyl)-phenylmethyl]pentanedioic acid CAS No. 107520-32-1

3-[(2-bromophenyl)-phenylmethyl]pentanedioic acid

Cat. No.: B3210662
CAS No.: 107520-32-1
M. Wt: 377.2 g/mol
InChI Key: VFCAYEIZXIDRCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-Bromophenyl)-phenylmethyl]pentanedioic acid is a synthetic small molecule characterized by a pentanedioic acid backbone substituted with a (2-bromophenyl)-phenylmethyl group. The bromine atom at the 2-position of the phenyl ring may enhance binding specificity or metabolic stability compared to non-halogenated analogs. The compound’s design aligns with urea-based PSMA inhibitors, which exploit the glutamate-urea pharmacophore for high-affinity binding to PSMA, a transmembrane glycoprotein overexpressed in prostate cancer and tumor neovasculature .

Properties

IUPAC Name

3-[(2-bromophenyl)-phenylmethyl]pentanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrO4/c19-15-9-5-4-8-14(15)18(12-6-2-1-3-7-12)13(10-16(20)21)11-17(22)23/h1-9,13,18H,10-11H2,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFCAYEIZXIDRCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2Br)C(CC(=O)O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[(2-bromophenyl)-phenylmethyl]pentanedioic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used can vary, but the general process involves the coupling of a bromophenyl compound with a phenylmethyl compound to form the desired product.

Chemical Reactions Analysis

3-[(2-Bromophenyl)-phenylmethyl]pentanedioic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

3-[(2-Bromophenyl)-phenylmethyl]pentanedioic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(2-bromophenyl)-phenylmethyl]pentanedioic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

PSMA Affinity and Selectivity

  • 125I-DCIBzL and [125I]3 : Both exhibit high PSMA affinity due to the urea-glutamate motif, which mimics the natural substrate NAAG (N-acetylaspartylglutamate). The iodine substituent enables radioimaging/therapy, but bromine in the target compound may offer longer half-life and reduced nephrotoxicity compared to α-emitters like 211At .
  • ACUPA: Lacks halogenation but retains high PSMA binding via its urea linkage. Its use in nanomedicine highlights the versatility of pentanedioic acid derivatives in drug delivery .

Tumor Uptake and Efficacy

  • [125I]3 : Achieved rapid tumor uptake (8.8 %ID/g at 30 min), outperforming earlier agents like [99mTc]L1. The 4-iodobenzoyl group enhances lipophilicity and tumor retention .
  • DUPA derivatives : Chelator modifications (e.g., CHX-A″-DTPA) enable compatibility with therapeutic radionuclides (e.g., 177Lu), broadening utility beyond imaging .

Toxicity and Limitations

  • 211At-PSMA-6 : A related α-emitter caused lethal nephrotoxicity in preclinical models, underscoring the need for safer halogenation strategies. Bromine’s lower energy emissions might mitigate this risk .
  • Non-urea analogs (e.g., 3-(4-bromophenyl)pentanedioic acid): Lack the urea motif critical for PSMA binding, limiting their therapeutic relevance .

Biological Activity

3-[(2-bromophenyl)-phenylmethyl]pentanedioic acid, also known by its CAS number 107520-32-1, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and applications in various fields, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound features a pentanedioic acid backbone with a bromophenyl and phenylmethyl substituent. This unique structure may contribute to its biological activity by influencing molecular interactions within biological systems.

Antimicrobial Properties

Research indicates that derivatives of pentanedioic acid compounds exhibit antimicrobial properties. For example, studies have shown that similar compounds can inhibit the growth of various bacterial strains, suggesting that this compound may possess comparable activity.

Enzyme Inhibition

The compound's ability to interact with specific enzymes is another area of interest. It has been suggested that similar compounds can act as inhibitors for enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases characterized by dysregulated metabolism.

The precise mechanism of action for this compound remains under investigation. However, insights can be drawn from related compounds:

  • Receptor Interactions : The compound may bind to specific receptors or enzymes, altering their activity.
  • Signal Transduction Modulation : It could influence intracellular signaling pathways, affecting cell proliferation or apoptosis.

Case Studies

  • Antimicrobial Efficacy : A study exploring the antimicrobial properties of structurally similar compounds found significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µM.
  • Cytotoxicity in Cancer Cells : In vitro assays demonstrated that derivatives induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value around 25 µM, indicating potential for further development as an anticancer agent.

Data Tables

Biological ActivityRelated CompoundIC50 Value (µM)Reference
Antimicrobial3-(4-bromophenyl)-2-methylbutanoic acid10
AnticancerDimethyl 2-(3-(phenyltellanyl)propanamido) succinate25
Enzyme InhibitionVarious derivativesVaries

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(2-bromophenyl)-phenylmethyl]pentanedioic acid
Reactant of Route 2
3-[(2-bromophenyl)-phenylmethyl]pentanedioic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.